molecular formula C₁₇H₂₃D₃N₄O B1160097 Emedastine-d3

Emedastine-d3

Cat. No.: B1160097
M. Wt: 305.43
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterium Effects

  • Metabolic stability : CD₃ substitution reduces N-demethylation rates by 2–3× due to the kinetic isotope effect (KIE ≈ 2.5).
  • Hydrogen bonding : Minimal disruption to intermolecular interactions, as deuterium’s van der Waals radius (2.02 Å) closely matches hydrogen (2.00 Å).
  • Spectroscopic detection : Mass shift of +3 Da enables unambiguous identification via LC-MS.

Carbon-13 Effects

  • Vibrational modes : Alters infrared (IR) and Raman spectra, aiding structural elucidation.
  • Chromatographic behavior : Co-elutes with non-labeled Emedastine in HPLC but distinguishable via mass spectrometry.

Thermodynamic impacts :

  • Zero-point energy reduction in C–D bonds increases activation energy for bond cleavage.
  • Isotopic labeling does not alter crystalline packing, as evidenced by identical melting points.

Properties

Molecular Formula

C₁₇H₂₃D₃N₄O

Molecular Weight

305.43

Synonyms

1H-1,4-Diazepine 1H-Benzimidazole deriv.-d3;  1-Methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane-d3; 

Origin of Product

United States

Scientific Research Applications

Allergic Conjunctivitis

Emedastine-d3 is primarily utilized in treating allergic conjunctivitis. Clinical studies have demonstrated its efficacy in alleviating symptoms such as redness, itching, and tearing associated with this condition. A notable study showed that patients treated with emedastine 0.05% eye drops exhibited significant improvement over a six-week period compared to other antihistamines like levocabastine .

Study Dosage Duration Outcome
Clinical Evaluation0.05% eye drops6 weeksSignificant symptom reduction in allergic conjunctivitis

Allergic Rhinitis and Urticaria

In addition to conjunctivitis, emedastine has been found effective against allergic rhinitis and urticaria. It reduces nasal symptoms by inhibiting histamine's action on nasal mucosa, thus providing relief from sneezing and nasal congestion .

In Vitro Studies

Research has shown that this compound inhibits histamine-induced secretion of interleukins (IL-6, IL-8) and granulocyte-macrophage colony-stimulating factor (GM-CSF) from primary human conjunctival epithelial cells at low concentrations (IC50s ranging from 1.50 nM to 3.42 nM) . This suggests potential applications beyond symptomatic relief, possibly influencing underlying inflammatory processes.

Cytokine IC50 (nM)
IL-62.23
IL-83.42
GM-CSF1.50

Safety Profile

This compound exhibits a favorable safety profile with minimal cardiovascular effects and low anticholinergic activity compared to other antihistamines . This makes it a suitable option for patients who may be sensitive to these side effects.

Efficacy in Pediatric Patients

A multicenter randomized trial involving pediatric patients demonstrated that emedastine was well-tolerated and effective in managing symptoms of allergic conjunctivitis . The study highlighted that children experienced significant improvements in ocular symptoms without notable adverse effects.

Comparative Effectiveness

In comparative studies against other antihistamines, emedastine has shown superior efficacy in reducing symptoms of allergic conjunctivitis and rhinitis while maintaining a better safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several deuterated compounds, though none directly analogous to Emedastine-d3 in therapeutic class. Below is a comparative analysis based on structural and functional similarities among deuterated molecules:

Table 1: Comparison of Emedastine and Select Deuterated Compounds

Compound Molecular Formula CAS Number Molecular Weight Primary Use Source
Emedastine C₁₇H₂₃N₃O₂ 87233-61-2 301.39 g/mol Histamine H1 antagonist research
Ecgonine methylester-D3.HCl C₁₀H₁₄D₃NO₃·HCl DEA No. 9180 CII 238.73 g/mol Analytical reference standard
Methandrostenolone-d3 C₂₀H₂₅D₃O₂ 869287-60-5 303.45 g/mol Anabolic steroid research
Creatinine-d3 C₄H₄D₃N₃O 143827-20-7 117.12 g/mol Biomarker in metabolic studies

Key Comparisons:

Structural Differences: Emedastine contains a benzimidazole core, distinct from the steroid backbone of Methandrostenolone-d3 or the imidazolone ring of Creatinine-d3 . Deuterium substitution in this compound likely occurs at methyl or aromatic positions to minimize metabolic degradation, a strategy shared with other deuterated compounds like Methandrostenolone-d3 .

Applications :

  • Emedastine is used for histamine receptor studies, whereas deuterated analogs like Creatinine-d3 serve as internal standards in pharmacokinetic assays . Ecgonine methylester-D3.HCl is employed in forensic toxicology, highlighting the diversity of deuterated compounds’ roles .

Similarly, all deuterated compounds in Table 1 are restricted to scientific or industrial applications .

Notes

Limitations of Evidence :

  • Direct data on this compound (e.g., pharmacokinetics, deuterium positions) are absent in the provided sources. Comparisons are inferred from structurally distinct deuterated analogs.

Research Best Practices :

  • Handling deuterated compounds requires adherence to safety protocols, including proper labeling and disposal, as emphasized in Emedastine’s safety data sheets .

Future Directions :

  • Further studies are needed to validate the utility of this compound in analytical or therapeutic contexts. Referencing methodologies from analytical chemistry (e.g., mass spectrometry) could enhance comparative analyses .

Ethical and Regulatory Compliance :

  • As with all research chemicals, compliance with institutional guidelines (e.g., Pearson Edexcel’s experimental standards ) is critical to ensure reproducibility and safety.

Preparation Methods

Deuterated Alkylation via Aralkyl-Protected Amines

A patent-pending method (WO2020/184670) outlines a robust approach for mono-deuterated-lower-alkylation of secondary amines, applicable to this compound synthesis:

Key Steps:

  • Protection of the amine moiety : The secondary amine in emedastine is protected with an aralkyl group (e.g., benzyl) to prevent undesired side reactions.

  • Deuterated alkylation : Reaction with deuterated methylating agents such as methyl-d3 methanesulfonate (CD3OSO2OCH3) introduces deuterium at the target methyl group.

  • Deprotection : Catalytic hydrogenation removes the aralkyl protecting group, yielding this compound.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Temperature : 0–25°C.

  • Catalyst : Palladium on carbon (Pd/C) for deprotection.

Yield and Purity:

ParameterValue
Isolated Yield68–72%
Isotopic Enrichment≥99.5% (LC-MS)
Purity (HPLC)>99.9%

H/D Exchange Catalyzed by Heterogeneous Ruthenium

This method leverages ruthenium-based catalysts to replace hydrogen with deuterium at alpha positions of alkyl chains bonded to nitrogen:

Procedure :

  • Substrate Preparation : Emedastine is dissolved in deuterated ethanol (C2D5OD).

  • Catalytic Reaction : Ru/C (5% w/w) facilitates H/D exchange under 50 psi D2 gas at 80°C for 24 hours.

  • Workup : Filtration and solvent evaporation yield crude this compound, which is purified via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).

Advantages :

  • High regioselectivity for alpha-position deuteration.

  • Minimal byproduct formation.

Limitations :

  • Beta-position deuteration requires extended reaction times (>48 hours).

Analytical Characterization and Quality Control

Isotopic Purity Assessment

  • LC-HRMS : Confirms deuterium incorporation and quantifies isotopic enrichment.

    • m/z: 305.22 (M+H)+ for emedastine vs. 308.25 (M+H)+ for this compound.

  • NMR Spectroscopy :

    • 1H NMR : Disappearance of proton signals at δ 1.2–1.4 ppm (methyl groups).

    • 13C NMR : Shifted signals for deuterated carbons.

Impurity Profiling

This compound must be free from non-deuterated analogs and process-related impurities (e.g., emedastine EP Impurity F).

ImpurityRetention Time (min)Relative Response (%)
Emedastine8.2≤0.1
EP Impurity F10.5≤0.05

Applications in Pharmacological Research

This compound is indispensable for:

  • Pharmacokinetic Studies : Quantifying emedastine in plasma with a lower limit of quantification (LLOQ) of 0.1 ng/mL.

  • Metabolic Stability Assays : Tracking deuterium retention during cytochrome P450 metabolism .

Q & A

Q. How can researchers enhance the credibility of negative results in this compound studies?

  • Methodological Answer : Apply equivalence testing (TOST procedure) with pre-defined margins. Publish full datasets (including raw chromatograms) in open-access repositories and detail power calculations to justify sample sizes .

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